1,1'-Azonaphthalene

Catalog No.
S661118
CAS No.
487-10-5
M.F
C20H14N2
M. Wt
282.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Azonaphthalene

CAS Number

487-10-5

Product Name

1,1'-Azonaphthalene

IUPAC Name

dinaphthalen-1-yldiazene

Molecular Formula

C20H14N2

Molecular Weight

282.3 g/mol

InChI

InChI=1S/C20H14N2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H

InChI Key

ICIDZHMCYAIUIJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=CC=CC4=CC=CC=C43

The exact mass of the compound 1,1'-Azonaphthalene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113051. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1'-Azonaphthalene is an aromatic azo compound featuring two naphthalene rings linked by a central diazene (-N=N-) bridge. As a structural analogue of azobenzene, it functions as a light-responsive molecular switch, capable of reversible isomerization between its stable *trans* and metastable *cis* forms. This photochromic behavior, coupled with the extended π-system of the naphthalene moieties, imparts distinct spectral and thermal properties compared to simpler azobenzenes, making it a strategic choice for advanced materials development where specific performance characteristics are critical.

Substituting 1,1'-Azonaphthalene with the more common azobenzene or its direct isomer, 2,2'-Azonaphthalene, is inadvisable for performance-critical applications. The extension of the aromatic system from phenyl (in azobenzene) to naphthyl significantly alters the electronic structure, red-shifting the absorption bands and drastically changing the thermal relaxation kinetics of the *cis* isomer. Furthermore, the linkage position (1,1' vs. 2,2') dictates the overall molecular geometry, which is a critical parameter in the design of ordered materials like liquid crystals or coordination polymers. These structural differences result in non-interchangeable photophysical, thermal, and electrochemical behaviors that directly impact device performance, reproducibility, and process compatibility.

Dramatically Enhanced Thermal Stability of the Metastable *cis*-Isomer

The most significant procurement differentiator for 1,1'-Azonaphthalene is the exceptional thermal lifetime of its *cis* isomer compared to azobenzene. In a comparative study in toluene, the thermal half-life (t1/2) for the *cis-to-trans* relaxation of 1,1'-Azonaphthalene was found to be approximately 300 hours at 25°C. This is over 3.5 times longer than that of its isomer 2,2'-Azonaphthalene (80 hours) and orders of magnitude greater than that of unsubstituted azobenzene under similar conditions.

Evidence DimensionThermal half-life of cis-isomer at 25°C (Toluene)
Target Compound Data~300 hours
Comparator Or BaselineAzobenzene (~3 hours); 2,2'-Azonaphthalene (80 hours)
Quantified Difference>3.5x longer than 2,2'-Azonaphthalene; ~100x longer than Azobenzene
ConditionsThermal cis-to-trans relaxation measured in toluene at 25°C.

This vastly superior thermal stability makes 1,1'-Azonaphthalene a primary candidate for applications requiring long-term information retention, such as optical data storage or persistent photoswitchable states.

Red-Shifted Absorption Spectrum for Compatibility with Longer-Wavelength Light Sources

The extended π-conjugation from the naphthalene rings shifts the principal absorption bands of 1,1'-Azonaphthalene to longer wavelengths compared to azobenzene. The high-intensity π-π* transition for *trans*-1,1'-Azonaphthalene is centered around 368 nm in ethanol, a significant bathochromic shift from the ~315-320 nm peak observed for *trans*-azobenzene. The lower-energy n-π* band is also shifted, appearing in the visible region near 450 nm.

Evidence DimensionWavelength of Maximum Absorbance (λmax) of π-π* band (trans-isomer)
Target Compound Data~368 nm (in ethanol)
Comparator Or BaselineAzobenzene (~315-320 nm)
Quantified Difference~50 nm red-shift
ConditionsUV-Vis spectroscopy in ethanol solution.

This red-shift allows the use of less energetic, potentially less damaging, and more accessible light sources (e.g., 365 nm LEDs) for inducing the *trans-to-cis* isomerization, a key processability advantage in materials science and photobiology.

Distinct Electrochemical Reduction Behavior

In aprotic media like dimethylformamide (DMF), the electrochemical reduction of the azo group in 1,1'-Azonaphthalene occurs in two distinct one-electron steps. The first reduction to the stable anion radical occurs at a half-wave potential (E1/2) of -1.13 V (vs. SCE). This potential is less negative than that of azobenzene (-1.32 V vs. SCE), indicating that 1,1'-Azonaphthalene is easier to reduce. This difference is critical for designing redox-active systems with tailored potentials.

Evidence DimensionFirst Half-Wave Reduction Potential (E1/2 vs. SCE)
Target Compound Data-1.13 V
Comparator Or BaselineAzobenzene (-1.32 V)
Quantified Difference190 mV easier to reduce
ConditionsPolarography in dimethylformamide (DMF) with 0.10 M TBAP as supporting electrolyte.

The lower reduction potential makes 1,1'-Azonaphthalene a more suitable precursor for applications requiring facile electron acceptance, such as in redox-switchable catalysts, electron-transport materials, or as a ligand for stabilizing low-valent metal centers.

Precursor for Long-Term Optical Data Storage Materials

The exceptionally long thermal half-life of the *cis*-isomer directly enables the development of materials for high-density, long-term optical information storage. When incorporated into polymer matrices or liquid crystals, the two distinct states (*cis* and *trans*) can represent binary data (0 and 1) that remains stable for extended periods without thermal erasure, a critical requirement that cannot be met by standard azobenzenes.

Development of Photoswitches Actuated by Near-UV and Visible Light

The red-shifted absorption spectrum makes 1,1'-Azonaphthalene ideal for creating photoresponsive materials, such as smart polymers or photo-switchable surfaces, that can be controlled with widely available and cost-effective 365 nm LED light sources. This avoids the need for higher-energy deep-UV sources that can cause material degradation, a significant advantage in processability and device longevity.

Building Block for Redox-Active Metal-Organic Frameworks (MOFs) and Polymers

The defined geometry and lower reduction potential of 1,1'-Azonaphthalene make it a preferred building block for constructing redox-active porous materials or coordination polymers. Its ability to be reduced more easily than azobenzene allows for the creation of materials with tunable electronic properties for applications in sensing, catalysis, or electrochromic devices.

XLogP3

6.2

Other CAS

487-10-5

Dates

Last modified: 08-15-2023

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